1-(naphthalen-2-yl)ethanamine

Asymmetric Catalysis Regioisomerism Chiral Modifiers

1-(Naphthalen-2-yl)ethanamine (CAS 1201-74-7) is a chiral primary amine critical for asymmetric synthesis. Its 2-naphthyl substitution creates distinct steric and electronic properties versus 1-naphthyl or phenyl analogs, making it irreplaceable for Cinacalcet API synthesis, chiral thiourea organocatalysts, and Marfey-type resolving agents. The racemic mixture or single enantiomers (≥99% ee) deliver fundamentally different outcomes in asymmetric catalysis. With LogP 2.67 and pKa 9.36, this building block offers predictable biphasic reactivity. Available in research to bulk quantities with full analytical documentation (HPLC, NMR).

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 1201-74-7
Cat. No. B075123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(naphthalen-2-yl)ethanamine
CAS1201-74-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2C=C1)N
InChIInChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3
InChIKeyKHSYYLCXQKCYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Naphthalen-2-yl)ethanamine (CAS 1201-74-7): A Procurement Guide to a Key Chiral Amine Building Block


1-(Naphthalen-2-yl)ethanamine (CAS 1201-74-7), also known as 1-(2-naphthyl)ethylamine, is a chiral primary amine characterized by a naphthalene ring system substituted at the 2-position with an ethanamine group. Its molecular formula is C₁₂H₁₃N with a molecular weight of 171.24 g/mol [1]. The compound possesses a single chiral center at the carbon adjacent to the amine group, resulting in a racemic mixture unless specifically resolved [2]. Key physicochemical parameters include a predicted pKa of 9.36±0.40, a LogP of 2.67, and a boiling point of 157 °C [1][3]. Its primary value in research and industrial applications stems from its utility as a chiral building block for asymmetric synthesis, particularly in pharmaceutical intermediate preparation and as a resolving agent [2].

Why 1-(Naphthalen-2-yl)ethanamine Cannot Be Simply Replaced by Other Aryl Alkylamines


Generic substitution among aryl alkylamine building blocks is scientifically untenable due to quantifiable differences in stereoelectronic properties that directly impact reactivity and downstream application performance. For example, the substitution position on the naphthalene ring—1-naphthyl versus 2-naphthyl—creates distinct steric and electronic environments that alter binding affinities and reaction outcomes . Furthermore, the specific LogP and pKa values of 1-(naphthalen-2-yl)ethanamine dictate its behavior in biphasic systems and its protonation state under reaction conditions, which are not transferable to phenyl-based or heteroaromatic analogs [1]. The chiral nature of the molecule adds another dimension of differentiation; a racemic mixture versus a single enantiomer will yield fundamentally different results in asymmetric catalysis or chiral resolution applications, as detailed in the following evidence [2].

Quantitative Differentiation Evidence for 1-(Naphthalen-2-yl)ethanamine (CAS 1201-74-7)


Regioisomeric Differentiation: 1-Naphthyl vs. 2-Naphthyl Substitution Impacts Catalytic Performance

The position of substitution on the naphthalene ring critically affects catalytic performance. While 1-(naphthalen-2-yl)ethanamine derivatives (e.g., thiourea catalysts) are employed for bifunctional catalysis in reactions like the Strecker and nitro-Michael reactions [1], its regioisomer, (R)-1-(1-naphthyl)ethylamine, has been specifically tested as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate over Pt/Al₂O₃ catalysts [2]. This functional divergence underscores that the 2-naphthyl isomer cannot be interchanged with the 1-naphthyl isomer for applications requiring a specific spatial and electronic configuration around the catalyst's active site.

Asymmetric Catalysis Regioisomerism Chiral Modifiers

Pharmacological Class Distinction: 2-Naphthalenealkylamines Show Marked Differences in Local Anesthetic Potency

Within the 2-naphthalenealkylamine class, minor structural modifications lead to dramatic differences in pharmacological potency. A 1966 study assessed local anesthetic action on guinea pig corneal reflex. The parent compound class showed activity, but the N-methyl-N-pentyl derivative of 2-naphthaleneethylamine (XIf) was 16 times more potent than the clinical standard, procaine [1]. This demonstrates that while 1-(naphthalen-2-yl)ethanamine provides the core scaffold for this activity, specific N-alkyl substitutions are required to achieve high potency, and even within the class, activity can vary from strong to negligible (e.g., primary amines showed strong irritant property instead) [1].

Local Anesthetic Structure-Activity Relationship (SAR) Pharmacology

Enantiomeric Purity: Industrial Resolution Achieves >99.8% ee for the (1S)-Enantiomer

The procurement value of a chiral compound is directly tied to the achievable enantiomeric excess (ee). For (S)-1-(naphthalen-2-yl)ethanamine, industrial-scale resolution using chiral resolving agents like (R)-(−)-mandelic acid, followed by fractional crystallization of diastereomeric salts, can yield enantiomeric purity exceeding 99.8% ee . In contrast, many commercial sources offer the racemic mixture or a single enantiomer at standard purity (e.g., 95% or 98% ee) [1]. The >99.8% ee specification is a quantifiable differentiator for applications requiring ultra-high stereochemical fidelity, such as in advanced pharmaceutical intermediate synthesis.

Chiral Resolution Enantiomeric Excess (ee) Process Chemistry

Physical State and Handling: Solid State of Enantiomers vs. Liquid Racemate

The physical form of this compound differs significantly between the racemate and the pure enantiomers, impacting handling and formulation. The racemic 1-(naphthalen-2-yl)ethanamine is reported as a colorless to light yellow liquid at room temperature with a melting point of 23 °C [1]. In contrast, the pure (R)- and (S)-enantiomers are solids at room temperature, with reported melting points ranging from 47-50 °C . This physical state difference is a quantifiable factor for procurement, as it affects storage, weighing accuracy, and dissolution protocols in both laboratory and manufacturing settings.

Physicochemical Properties Formulation Material Handling

High-Value Application Scenarios for Procuring 1-(Naphthalen-2-yl)ethanamine (CAS 1201-74-7)


Asymmetric Synthesis of Chiral Thiourea Organocatalysts

The (S)- or (R)- enantiomer of 1-(naphthalen-2-yl)ethanamine is a critical precursor for synthesizing chiral thiourea compounds. These molecules function as powerful bifunctional organocatalysts in asymmetric transformations, including the Strecker reaction for α-amino nitrile synthesis and nitro-Michael additions. The resulting catalysts leverage the naphthyl group for π-stacking interactions and the amine-derived thiourea for dual hydrogen-bonding activation, enabling high stereocontrol [1].

Pharmaceutical Intermediate for Calcimimetic Agents (e.g., Cinacalcet)

The (R)-enantiomer of 1-(naphthalen-2-yl)ethanamine serves as a key starting material and structural core for the synthesis of Cinacalcet and its related impurities [2]. Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism. The high enantiomeric purity (≥99% ee) of the starting amine is paramount for the cost-effective and regulatorily compliant production of the active pharmaceutical ingredient (API) [3].

Chiral Resolving Agent for Amino Acid Configurational Analysis

(S)-1-(Naphthalen-2'-yl)ethanamine is utilized to synthesize Marfey-type derivatizing agents for the configurational analysis of amino acids. The resulting diastereomeric derivatives can be resolved by HPLC, and the chiral recognition is directed by π-cation bonding between the naphthalene ring and the analyte. This application leverages the compound's specific stereochemistry and the electron-rich nature of the 2-naphthyl group for effective separation [4].

Material Science: Precursor for Naphthalene-Based Functional Materials

The amine functionality allows 1-(naphthalen-2-yl)ethanamine to be easily incorporated into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). The rigid, conjugated naphthalene core introduces desirable photophysical or electronic properties, while the chiral center can impart chirality to the bulk material, which is of interest for applications in enantioselective separation membranes or circularly polarized luminescence (CPL) materials. The compound's high boiling point (157 °C) and thermal stability make it suitable for these applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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